molecular formula C20H20N6S2 B12793134 N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine CAS No. 60311-21-9

N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine

Cat. No.: B12793134
CAS No.: 60311-21-9
M. Wt: 408.5 g/mol
InChI Key: KQKKOJRXJSLFLU-UHFFFAOYSA-N
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Description

N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by its unique structure, which includes two quinoxaline moieties connected by a dithioethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine typically involves the condensation of quinoxaline derivatives with appropriate amines and thiols. One common method includes the reaction of 2-quinoxalinamine with 2-chloroethyl disulfide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bridge to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The dithioethyl bridge allows for redox reactions, which can further influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine is unique due to its dithioethyl bridge, which imparts specific redox properties and enhances its biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

60311-21-9

Molecular Formula

C20H20N6S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-[2-(quinoxalin-2-ylamino)ethyldisulfanyl]ethyl]quinoxalin-2-amine

InChI

InChI=1S/C20H20N6S2/c1-3-7-17-15(5-1)23-13-19(25-17)21-9-11-27-28-12-10-22-20-14-24-16-6-2-4-8-18(16)26-20/h1-8,13-14H,9-12H2,(H,21,25)(H,22,26)

InChI Key

KQKKOJRXJSLFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCCSSCCNC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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